Organoboron/iodide-catalyzed photoredox N-functionalization of NH-sulfoximines/sulfonimidamides†

Chemical Communications Pub Date: 2023-10-24 DOI: 10.1039/D3CC04351G

Abstract

An aminoquinolate diarylboron (AQDAB) and tetrabutylammonium iodide (TBAI) co-catalyzed photoredox process for N-functionalization of NH-sulfoximines/sulfonimidamides has been successfully developed. This protocol can afford the corresponding N-sulfenylated and N-phosphonylated products in good to excellent yields under conditions without metallic (photo)catalysts, external oxidants, or acidic/basic additives. A wide range of functional groups are tolerated, and the N-phosphonylated products of NH-sulfonimidamides have been reported for the first time.

Graphical abstract: Organoboron/iodide-catalyzed photoredox N-functionalization of NH-sulfoximines/sulfonimidamides
Organoboron/iodide-catalyzed photoredox N-functionalization of NH-sulfoximines/sulfonimidamides†
Recommended Literature